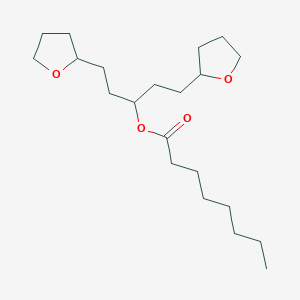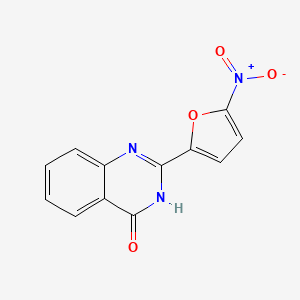
2-(5-nitro-furan-2-yl)-3H-quinazolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-nitro-furan-2-yl)-3H-quinazolin-4-one is a heterocyclic compound that features both a furan ring and a quinazolinone moiety. This compound is of interest due to its potential biological activities, including antimicrobial and anticancer properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-nitro-furan-2-yl)-3H-quinazolin-4-one typically involves the condensation of 5-nitro-2-furaldehyde with anthranilic acid or its derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-nitro-furan-2-yl)-3H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The furan ring can be hydrogenated to a tetrahydrofuran ring under high pressure and in the presence of a nickel catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Nickel catalyst, high pressure hydrogenation
Substitution: Nucleophiles such as amines or thiols, elevated temperatures
Major Products
Reduction: 2-(5-amino-furan-2-yl)-3H-quinazolin-4-one
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against Gram-positive and Gram-negative bacteria.
Medicine: Explored for its anticancer activity, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(5-nitro-furan-2-yl)-3H-quinazolin-4-one is not fully understood. it is believed to exert its effects through the following pathways:
Antimicrobial Activity: The nitro group is reduced within microbial cells, leading to the generation of reactive intermediates that damage cellular components.
Anticancer Activity: The compound may inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles
- 5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl derivatives
Uniqueness
2-(5-nitro-furan-2-yl)-3H-quinazolin-4-one is unique due to its dual presence of a furan ring and a quinazolinone moiety, which may contribute to its distinct biological activities. Compared to similar compounds, it may offer a different spectrum of antimicrobial and anticancer properties, making it a valuable candidate for further research and development.
Propriétés
Formule moléculaire |
C12H7N3O4 |
|---|---|
Poids moléculaire |
257.20 g/mol |
Nom IUPAC |
2-(5-nitrofuran-2-yl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H7N3O4/c16-12-7-3-1-2-4-8(7)13-11(14-12)9-5-6-10(19-9)15(17)18/h1-6H,(H,13,14,16) |
Clé InChI |
UAPFLTHBNJOTFH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=C(O3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


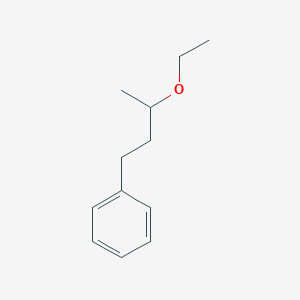


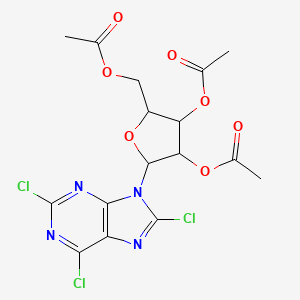
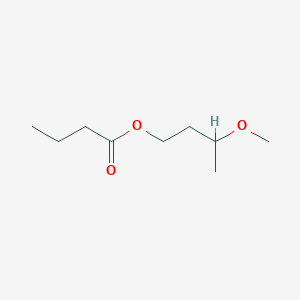

![1-[Bis(2-hydroxyethyl)amino]cyclopentanecarboxylic acid](/img/structure/B14730896.png)
![Bicyclo[3.2.2]non-8-ene-6,6,7,7-tetracarbonitrile](/img/structure/B14730903.png)




